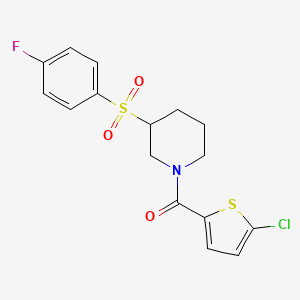
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15ClFNO3S2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds with similar structures have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Activité Biologique
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClF N2O2S
- Molecular Weight : 350.83 g/mol
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity :
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) :
- The compound has been evaluated for its ability to inhibit PTPs, which are critical in regulating cellular signaling pathways involved in cancer and diabetes.
- For instance, a study highlighted that a closely related compound showed subnanomolar activity against PTP1B, indicating potential for metabolic disease management .
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The sulfonamide group in the structure is known to interact with active sites of enzymes, particularly PTPs, leading to altered signaling pathways.
- Receptor Modulation : The piperidine moiety may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a similar thiophene-based compound on human breast cancer cells. The results indicated:
- IC50 Value : 0.5 µM
- Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Diabetes Management
In a diabetic rat model, a derivative demonstrated:
- Improvement in Insulin Sensitivity : Enhanced glucose tolerance and decreased blood glucose levels.
- Mechanism : Upregulation of insulin signaling pathways involving IRS and PI3K .
Data Table
| Biological Activity | IC50 Value | Mechanism of Action |
|---|---|---|
| Antitumor Activity | 0.5 µM | Apoptosis induction via caspase activation |
| PTP Inhibition | 0.00068 µM | Competitive inhibition at the active site |
| Neuroprotective Effects | N/A | Modulation of neurotransmitter systems |
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S2/c17-15-8-7-14(23-15)16(20)19-9-1-2-13(10-19)24(21,22)12-5-3-11(18)4-6-12/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBIPFCUGQPWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













